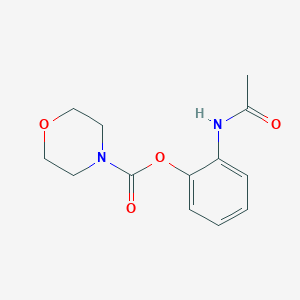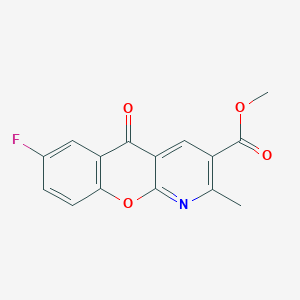![molecular formula C26H23ClN2O3S B3019988 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 893286-03-8](/img/structure/B3019988.png)
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features an indole core, a tetrahydroquinoline moiety, and a methanesulfonyl group attached to a chlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple stepsThe final step involves the coupling of the indole derivative with the tetrahydroquinoline moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Wissenschaftliche Forschungsanwendungen
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity, while the tetrahydroquinoline moiety may contribute to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, share structural similarities and biological activities.
Methanesulfonyl Derivatives: Compounds like methanesulfonyl chloride and methanesulfonamide are related due to the presence of the methanesulfonyl group.
Tetrahydroquinoline Derivatives: Compounds such as tetrahydroquinoline itself and its derivatives are structurally similar and may exhibit comparable properties.
Uniqueness
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S/c27-21-10-5-7-19(15-21)18-33(31,32)25-16-28(24-13-4-2-11-22(24)25)17-26(30)29-14-6-9-20-8-1-3-12-23(20)29/h1-5,7-8,10-13,15-16H,6,9,14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRYJLYIBCDKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
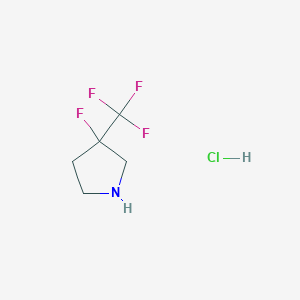
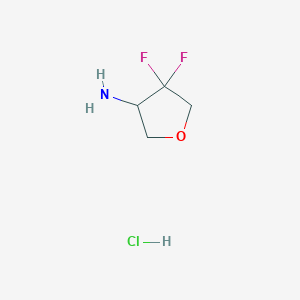
![4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol](/img/structure/B3019908.png)
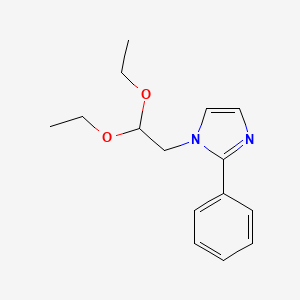

![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)
![6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B3019919.png)
![2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3019920.png)
